3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide
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Overview
Description
3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide typically involves the condensation of 4-hydroxybenzaldehyde with 2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of the benzothiazine ring .
Scientific Research Applications
3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and as a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its potential as an anticancer agent.
4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide: Investigated for its antioxidant and antimicrobial properties.
Uniqueness
3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is unique due to its specific structural features and the presence of the hydroxybenzylidene group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H13NO4S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C16H13NO4S/c1-17-14(10-11-6-8-12(18)9-7-11)16(19)13-4-2-3-5-15(13)22(17,20)21/h2-10,18H,1H3/b14-10- |
InChI Key |
RDPWFYCMGXTBHU-UVTDQMKNSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=CC=CC=C3S1(=O)=O |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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